(2-Methylbenzo[d]oxazol-5-yl)methanamine
Description
(2-Methylbenzo[d]oxazol-5-yl)methanamine is a heterocyclic amine featuring a benzo[d]oxazole core substituted with a methyl group at position 2 and a methanamine (-CH2NH2) moiety at position 4. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive heterocycles.
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROLRVSPODZLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300538 | |
| Record name | 2-Methyl-5-benzoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903630-24-0 | |
| Record name | 2-Methyl-5-benzoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903630-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-benzoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanamine typically involves the cyclodehydration of 2-aminophenol with appropriate reagents. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form the benzoxazole ring . Another method involves the use of methanolic solutions of 2-aminophenol with potassium hydroxide, followed by the addition of carbon disulfide .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2-Methylbenzo[d]oxazol-5-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]oxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have revealed that the compound can bind to specific sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between (2-Methylbenzo[d]oxazol-5-yl)methanamine and related compounds:
Key Observations :
Physicochemical Properties
- Target Compound: Limited stability data; its boronic acid derivative (2-Methylbenzo[d]oxazol-5-yl)boronic acid requires storage at -20°C, suggesting sensitivity to moisture .
- Analogues :
Biological Activity
(2-Methylbenzo[d]oxazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer and antimicrobial effects, as well as its potential applications in neuroimaging.
Chemical Structure
The compound features a benzo[d]oxazole ring, which is known for its pharmacological relevance. The presence of a methyl group at the 2-position and an amine functional group contributes to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer : Effective against MCF-7, MDA-MB-231.
- Lung Cancer : Inhibitory effects on A549 and H1975 cell lines.
- Liver Cancer : Cytotoxicity observed in HepG2 cells.
- Colorectal Cancer : Active against HCT-116 and HT-29 cell lines.
A study reported that derivatives of benzoxazole compounds demonstrated cytotoxic effects with IC50 values ranging from 0.65 to 15.63 μM against different cancer types, indicating a promising therapeutic potential for this compound and its derivatives .
Antimicrobial Activity
The compound has also shown significant antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against:
- Staphylococcus aureus
- Streptococcus faecalis
- Escherichia coli
Studies have utilized colorimetric assays to determine minimum inhibitory concentrations (MIC) for various derivatives, showcasing their effectiveness in inhibiting bacterial growth .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Molecular docking studies suggest that the compound binds to enzymes and receptors involved in cancer cell proliferation and bacterial survival pathways. This binding modulates their activity, leading to enhanced therapeutic effects.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound derivatives showed that compounds with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting the potential for developing new cancer therapies based on this scaffold .
Case Study 2: Antimicrobial Activity
In another study, derivatives of this compound were tested against various pathogenic strains. The results indicated that specific modifications to the benzoxazole ring enhanced antibacterial activity, particularly against resistant strains of bacteria. This underscores the importance of structure-activity relationships in optimizing the compound's efficacy.
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 μM | High efficacy compared to doxorubicin |
| Anticancer | A549 | 1.25 μM | Effective against lung cancer |
| Antimicrobial | Staphylococcus aureus | 32 μg/mL | Significant inhibition observed |
| Antimicrobial | E. coli | 16 μg/mL | Effective against Gram-negative bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
